1H-Indole-1-carboxylic acid, 2-borono-5-hydroxy-, 1-(1,1-dimethylethyl) ester
Overview
Description
1H-Indole-1-carboxylic acid, 2-borono-5-hydroxy-, 1-(1,1-dimethylethyl) ester is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds characterized by a fused benzene and pyrrole ring, making them significant in various biological and synthetic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact. Catalysts and specific solvents are carefully selected to ensure the desired product is obtained with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-1-carboxylic acid, 2-borono-5-hydroxy-, 1-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The boronic acid group can be reduced to form borane derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of boronic acids.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Indole-1-carboxylic acid derivatives with ketone or aldehyde functionalities.
Substitution: Various ester derivatives with different nucleophiles.
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known for their biological activity, and this compound can be used in the study of enzyme inhibitors and receptor ligands.
Medicine: The boronic acid group is of interest in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, the boronic acid group can chelate with metal ions, potentially inhibiting enzymes or receptors. The hydroxyl group can form hydrogen bonds, enhancing the compound's binding affinity to biological targets. The ester group can be hydrolyzed in biological systems, releasing the active indole derivative.
Molecular Targets and Pathways:
Enzyme Inhibition: The boronic acid group can inhibit enzymes by chelating metal ions in the active site.
Receptor Binding: The hydroxyl group can enhance binding to receptors through hydrogen bonding.
Metabolic Activation: The ester group can be hydrolyzed to release the active indole derivative, which can then interact with biological targets.
Comparison with Similar Compounds
Indole-3-carboxylic acid
Indole-2-carboxylic acid
1H-Indole-3-carbaldehyde
2-methyl-indole-3-carbaldehyde
Properties
IUPAC Name |
[5-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO5/c1-13(2,3)20-12(17)15-10-5-4-9(16)6-8(10)7-11(15)14(18)19/h4-7,16,18-19H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJPPNLAVGTFBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801172553 | |
Record name | 1-(1,1-Dimethylethyl) 2-borono-5-hydroxy-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801172553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004552-89-9 | |
Record name | 1-(1,1-Dimethylethyl) 2-borono-5-hydroxy-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004552-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) 2-borono-5-hydroxy-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801172553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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